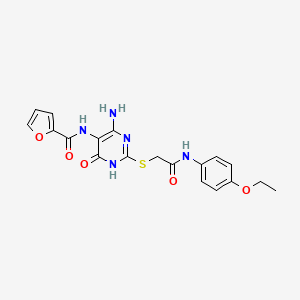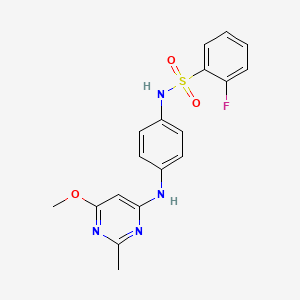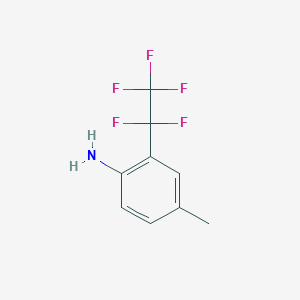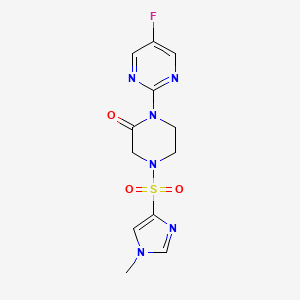
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO3S and its molecular weight is 243.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chromatographic Techniques and Complexation
Research conducted by Geue and Searle (1983) illustrates the use of similar compounds in chromatographic techniques. They describe the synthesis of various polyamines and their isolation using cation-exchange chromatography and selective complexation methods. This study underlines the significance of chromatographic techniques in isolating and purifying complex compounds, which might be applicable to the study of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride (Geue & Searle, 1983).
Medical Applications in Treating Cerebral Conditions
Zuccarello et al. (1996) discuss the application of endothelin receptor antagonists in preventing cerebral vasospasm, a condition associated with subarachnoid hemorrhage. Although not directly related to this compound, this research suggests the potential for similar compounds in medical applications, particularly in treating cerebral conditions (Zuccarello et al., 1996).
Photochemical Applications
Basu et al. (2014) explored the photochemical properties of Iron(III) complexes. They synthesized various complexes and studied their photocytotoxic properties, which could have implications for the study of this compound in the context of light-induced reactions and applications in imaging and medicine (Basu et al., 2014).
Synthesis and Antimicrobial Applications
Thomas, Adhikari, and Shetty (2010) highlight the synthesis of quinoline derivatives and their potential antimicrobial activities. This study indicates the role similar compounds could play in antimicrobial research, which might be relevant for this compound (Thomas, Adhikari, & Shetty, 2010).
特性
IUPAC Name |
(4-ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-2-12-8(7-9)3-5-13(10,11)6-4-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHQUIZSCFRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![N-(3-fluoro-4-methylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2353940.png)
![1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2353942.png)



![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)


